molecular formula C18H20N4O B2952030 8-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline CAS No. 2411299-34-6

8-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline

Cat. No. B2952030
CAS RN: 2411299-34-6
M. Wt: 308.385
InChI Key: OGWQMAZXGBNJSR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a quinoline, an aziridine, and a pyrazole . The presence of these groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the quinoline could be synthesized using Skraup or Doebner–Miller synthesis . The aziridine could be introduced through nucleophilic substitution or ring-closing metathesis . The pyrazole could be synthesized through the reaction of hydrazines with 1,3-diketones .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The quinoline portion of the molecule is a fused ring system containing a benzene ring and a pyridine ring . The aziridine is a three-membered ring containing one nitrogen atom , and the pyrazole is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them. The quinoline could undergo electrophilic substitution reactions . The aziridine ring is strained and therefore reactive, making it susceptible to ring-opening reactions . The pyrazole could undergo a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar aziridine and pyrazole groups could increase its solubility in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces in the compound.

properties

IUPAC Name

8-methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-13-4-3-5-15-6-17(8-19-18(13)15)23-12-16-11-22(16)10-14-7-20-21(2)9-14/h3-9,16H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWQMAZXGBNJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=N2)OCC3CN3CC4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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